Linezolid impurity 3
Overview
Description
Linezolid impurity 3 is an impurity standard of Linezolid . Linezolid is an antibacterial drug used for the treatment of infections caused by Gram-positive bacteria . It belongs to the oxazolidinone class of medicines, which are protein synthesis inhibitors . Linezolid stops the growth and reproduction of bacteria by disrupting the translation of messenger RNA (mRNA) into proteins in the ribosome .
Synthesis Analysis
The synthesis of Linezolid impurities involves the use of defluorinated Linezolid as a raw material . Ester with the carbon atom number less than 6 and water are used as solvents, and alkali metal alkoxide and solid alkali catalyst resin are used as catalysts to react to obtain degraded impurities .
Molecular Structure Analysis
Linezolid has a unique oxazolidinone ring in its chemical structure . This contributes to its efficacy against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Chemical Reactions Analysis
Linezolid was found to be stable at 4–6 °C in the whole course of the study whereas at 25 °C it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures . The TPN mixtures demonstrated compatibility with linezolid and suitable stability, which were not affected by time or storage conditions .
Physical And Chemical Properties Analysis
Linezolid demonstrated adequate stability for the preparation of intravenous fluids for clinical administration . By using LC and LC-MS/MS systems it was possible to determine the stability of linezolid and its six impurities .
Scientific Research Applications
1. Development of Advanced Analytical Methods
The development of a stability-indicating LC method for separating Linezolid's potential impurities, degradants, and enantiomer in a single method is a significant application. This method offers the determination of purity of Linezolid in various forms, efficiently separating all related substances of Linezolid along with its chiral impurity, demonstrating its stability-indicating power (Raju, Kutty, Ganesh, & Swamy, 2012).
2. Identification and Characterization of Impurities
Another research application involves the isolation and characterization of unknown impurities in Linezolid. Through techniques like HPLC, IR, NMR, and MS, impurities have been identified and characterized, providing insights into their structures and formation, which is crucial for quality control and understanding the chemical nature of Linezolid (Reddy et al., 2002).
3. Exploring the Impact on Human Cells
Research has also been conducted on the impact of Linezolid on human cells, particularly how it affects mitochondrial protein synthesis. This is vital for understanding the drug's mechanism of action and its potential side effects, such as optic and peripheral neuropathy (De Vriese et al., 2006).
4. Drug Serum Concentration Variability
Studying the variability of Linezolid serum concentrations in critically ill patients has been another area of research. This is important for optimizing dosing strategies to ensure therapeutic efficacy while minimizing risks (Zoller et al., 2014).
5. Chiral HPLC Method Development
The development of chiral HPLC methods for the separation of Linezolid enantiomers is another research application. This method is crucial for ensuring the quality and efficacy of the drug, as it allows for the precise separation and analysis of its enantiomers (Narayana et al., 2003).
Safety And Hazards
Future Directions
The isolation, characterization, and control of impurities in pharmaceutical substances are being reviewed with greater attention based on national regulatory and international guidelines . To ensure the quality of APIs and finished drug products, impurities must be monitored carefully during process development, optimization, and process changeover .
properties
IUPAC Name |
methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKISJVHYIWZBRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linezolid impurity 3 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.